3-[[1-Methoxy-1-[3-(trifluoromethyl)phenyl]propan-2-yl]amino]propanenitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of trifluoromethyltrimethylsilane (TMSCF3) as a nucleophilic trifluoromethylating agent . The reaction conditions often involve the use of a strong base, such as tetrabutylammonium fluoride, in a solvent like tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production methods for compounds containing trifluoromethyl groups often involve large-scale reactions using reagents like sulfur tetrafluoride or antimony trifluoride . These methods are designed to be efficient and scalable to meet the demands of pharmaceutical and agrochemical industries.
Chemical Reactions Analysis
Types of Reactions
3-[[1-Methoxy-1-[3-(trifluoromethyl)phenyl]propan-2-yl]amino]propanenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-[[1-Methoxy-1-[3-(trifluoromethyl)phenyl]propan-2-yl]amino]propanenitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-[[1-Methoxy-1-[3-(trifluoromethyl)phenyl]propan-2-yl]amino]propanenitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to enzymes and receptors, potentially modulating their activity . This can result in various biological effects, such as enzyme inhibition or receptor activation .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: An antidepressant with a trifluoromethyl group.
Celecoxib: A nonsteroidal anti-inflammatory drug containing a trifluoromethyl group.
Efavirenz: An HIV reverse transcriptase inhibitor with a trifluoromethyl group.
Uniqueness
3-[[1-Methoxy-1-[3-(trifluoromethyl)phenyl]propan-2-yl]amino]propanenitrile is unique due to its specific structure, which combines a trifluoromethyl group with a nitrile and an amino group. This combination can result in distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
74051-07-3 |
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Molecular Formula |
C14H17F3N2O |
Molecular Weight |
286.29 g/mol |
IUPAC Name |
3-[[1-methoxy-1-[3-(trifluoromethyl)phenyl]propan-2-yl]amino]propanenitrile |
InChI |
InChI=1S/C14H17F3N2O/c1-10(19-8-4-7-18)13(20-2)11-5-3-6-12(9-11)14(15,16)17/h3,5-6,9-10,13,19H,4,8H2,1-2H3 |
InChI Key |
ZWLBZQFSRWSKCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC(=CC=C1)C(F)(F)F)OC)NCCC#N |
Origin of Product |
United States |
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